molecular formula C19H14N2O4 B5184121 2-amino-5-oxo-4-(4-oxochromen-3-yl)-4,6,7,8-tetrahydrochromene-3-carbonitrile

2-amino-5-oxo-4-(4-oxochromen-3-yl)-4,6,7,8-tetrahydrochromene-3-carbonitrile

Cat. No.: B5184121
M. Wt: 334.3 g/mol
InChI Key: GRDDWDORZKEPKQ-UHFFFAOYSA-N
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Description

2-amino-5-oxo-4-(4-oxochromen-3-yl)-4,6,7,8-tetrahydrochromene-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the class of 2-amino-4H-chromene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Properties

IUPAC Name

2-amino-5-oxo-4-(4-oxochromen-3-yl)-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c20-8-11-16(17-13(22)5-3-7-15(17)25-19(11)21)12-9-24-14-6-2-1-4-10(14)18(12)23/h1-2,4,6,9,16H,3,5,7,21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDDWDORZKEPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=COC4=CC=CC=C4C3=O)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-oxo-4-(4-oxochromen-3-yl)-4,6,7,8-tetrahydrochromene-3-carbonitrile typically involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters. This reaction can be catalyzed by various catalysts, including sodium fluoride (NaF) under microwave irradiation conditions . The reaction is usually carried out in an aqueous medium, making it environmentally friendly. The yields of the reaction products are generally high, exceeding 85%, and the reaction time is relatively short, ranging from 15 to 25 minutes .

Industrial Production Methods

the use of green chemistry approaches, such as the sodium fluoride-catalyzed microwave irradiation method, suggests that scalable and environmentally benign production methods are feasible .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-oxo-4-(4-oxochromen-3-yl)-4,6,7,8-tetrahydrochromene-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve the use of solvents such as water or methanol and may require specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different chromene derivatives, while substitution reactions can produce a variety of substituted chromenes .

Scientific Research Applications

2-amino-5-oxo-4-(4-oxochromen-3-yl)-4,6,7,8-tetrahydrochromene-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The exact mechanism of action of 2-amino-5-oxo-4-(4-oxochromen-3-yl)-4,6,7,8-tetrahydrochromene-3-carbonitrile is not well-documented. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, some derivatives of this compound have been identified as potent topoisomerase inhibitors, which can interfere with DNA replication in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4H-benzo[h]chromene-3-carbonitrile
  • 2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
  • 2-amino-4-(4-oxo-4H-chromen-3-yl)-5-(2,2,2-trifluoroacetyl)-6-(trifluoromethyl)-4H-pyran-3-carbonitrile

Uniqueness

2-amino-5-oxo-4-(4-oxochromen-3-yl)-4,6,7,8-tetrahydrochromene-3-carbonitrile is unique due to its specific structural features, which include a chromene core and multiple functional groups. These features contribute to its diverse biological activities and make it a valuable compound for various scientific research applications .

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